2-Bromo-3-chloro-6-fluoroaniline
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Overview
Description
2-Bromo-3-chloro-6-fluoroaniline is a synthetic organic compound with the molecular formula C6H4BrClFN and a molecular weight of 224.46 . It is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H4BrClFN/c7-5-3(8)1-2-4(9)6(5)10/h1-2H,10H2
. This indicates the presence of a bromine atom at position 2, a chlorine atom at position 3, and a fluorine atom at position 6 on the aniline ring. Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 224.46 . The compound should be stored at temperatures between 2-8°C .Scientific Research Applications
Crystal Structure Insights
The crystal and molecular structure of compounds closely related to 2-Bromo-3-chloro-6-fluoroaniline have been determined, showcasing the role of halogen...halogen interactions and classical intra- and intermolecular hydrogen bonds in the crystal structure. These insights are crucial for understanding the molecular packing, stability, and potential interactions of halogenated anilines in various applications, including material science and pharmaceutical research (Betz, 2015).
Photochemical Behavior
The study on the photochemical behavior of 2-halogenoanilines, including compounds similar to this compound, reveals the formation of various photoproducts in aqueous solutions. This research provides valuable information for environmental scientists and engineers on the fate of halogenated compounds in water bodies and potential photodegradation pathways (Othmen & Boule, 2000).
Halogen-rich Intermediates for Synthesis
Compounds like 5-Bromo-2-chloro-4-fluoro-3-iodopyridine, related to this compound, are highlighted as valuable building blocks in medicinal chemistry. Such halogen-rich intermediates are crucial for synthesizing pentasubstituted pyridines with desired functionalities, underlining the importance of halogenated anilines in drug discovery and development (Wu et al., 2022).
Conformational Analysis
The conformational analysis of 2-halocyclohexanones provides insights into the effects of halogen substituents on molecular conformation. Understanding these effects is essential for designing molecules with specific properties and behaviors, relevant to pharmaceuticals and materials science (Yoshinaga et al., 2002).
Synthesis of Halogenated Biphenyls
The synthesis of 4-Bromo-2-fluorobiphenyl via a one-pot method using 4-bromo-2-fluoroaniline bromate highlights the potential of halogenated anilines in synthesizing complex biphenyl structures. This research is significant for chemical synthesis and industrial applications, where biphenyl compounds are used in electronics, pharmaceuticals, and other fields (Li Yong-qiang, 2012).
Mechanism of Action
Safety and Hazards
The compound is classified under GHS07 for safety. The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
2-bromo-3-chloro-6-fluoroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClFN/c7-5-3(8)1-2-4(9)6(5)10/h1-2H,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKOKBHTDCXTHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)N)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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